molecular formula C18H20ClN3O4S B6585311 N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251595-18-2

N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B6585311
CAS No.: 1251595-18-2
M. Wt: 409.9 g/mol
InChI Key: PMFPAQGJAJQMDW-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic small molecule characterized by a dihydropyridinone core substituted with a pyrrolidine sulfonyl group and an acetamide side chain linked to a 5-chloro-2-methylphenyl moiety. Its design shares similarities with other dihydropyridinone derivatives, which are often explored for their pharmacological properties, including kinase inhibition or antimicrobial effects .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S/c1-13-6-7-14(19)11-15(13)20-17(23)12-21-8-4-5-16(18(21)24)27(25,26)22-9-2-3-10-22/h4-8,11H,2-3,9-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFPAQGJAJQMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

The compound's molecular formula is C13H14ClN3O3SC_{13}H_{14}ClN_{3}O_{3}S, with a molecular weight of approximately 307.78 g/mol. Its structure features a chloro-substituted phenyl ring, a pyrrolidine sulfonyl group, and a dihydropyridinyl acetamide moiety, which are crucial for its biological activity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₄ClN₃O₃S
Molecular Weight307.78 g/mol
LogP2.23930
PSA46.61000

Anticancer Activity

Recent studies have investigated the anticancer properties of various derivatives related to the compound . In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines, notably A549 human lung adenocarcinoma cells.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer activity of novel 5-oxopyrrolidine derivatives, it was found that compounds similar to this compound exhibited structure-dependent anticancer activity. The MTT assay results indicated that certain derivatives reduced A549 cell viability significantly compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against multidrug-resistant pathogens. Studies have shown promising results against strains of Staphylococcus aureus and other Gram-positive bacteria.

Table 2: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus7.8 µg/mL
Escherichia coli15.6 µg/mL
Klebsiella pneumoniae10 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents targeting resistant strains .

The mechanisms underlying the biological activities of this compound include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism by binding to their active sites.

Receptor Modulation: It could interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells or inhibit bacterial growth.

Pathway Interference: The compound might disrupt biochemical pathways critical for the survival of cancer cells or pathogens, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared pharmacophores, such as the dihydropyridinone ring, sulfonyl groups, or acetamide linkages. Below is a comparative analysis with compounds identified in the provided evidence:

Dihydropyridinone Derivatives

  • Pyridin-2-one(1): 1-(4-Acetylphenyl)-4-(4-(dimethylamino)-phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile. Key Differences: Lacks the pyrrolidine sulfonyl group but includes acetylphenyl and dimethylamino substituents. Biological Relevance: Reported in antimicrobial studies due to its electron-withdrawing cyano groups .
  • Pyridin-2-one(2): 1-(4-Acetylphenyl)-6-amino-4-(4-(dimethylamino)-phenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile. Key Differences: Substitution of the hydroxyl group with an amino group increases basicity, which may alter binding affinity in enzyme targets. Biological Relevance: Demonstrated moderate activity against Gram-positive bacteria in preliminary assays .

Acetamide-Linked Compounds

  • 899713-87-2/2-[4-(2,6-difluorobenzyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide: Key Differences: Replaces the dihydropyridinone core with a piperazine ring and fluorinated aromatic groups. The fluorine atoms enhance metabolic stability but reduce electron density compared to the chloro-methylphenyl group in the target compound. Pharmacological Potential: Likely optimized for CNS penetration due to fluorinated aromatic systems .
  • 54939-43-4/Acetamide, N-[5-(dimethylamino)-2-[2-[4-nitro-2-[(trifluoromethyl)sulfonyl]phenyl]diazenyl]phenyl]: Key Differences: Incorporates a diazenyl group and trifluoromethyl sulfonyl substituent, which may confer photostability and strong electron-withdrawing effects. Applications: Structural features suggest utility as a dye or sensor molecule .

Sulfonyl-Containing Analogs

  • The pyrrolidine sulfonyl group in the target compound may enhance binding to sulfonyl-sensitive targets (e.g., carbonic anhydrase) compared to simpler sulfonamides .

Data Table: Structural and Functional Comparison

Compound Name/ID Molecular Weight Key Substituents Biological/Physicochemical Notes References
N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide ~449.9 g/mol Chloro-methylphenyl, pyrrolidine sulfonyl High lipophilicity; potential kinase inhibition
Pyridin-2-one(1) ~440.4 g/mol Acetylphenyl, dimethylamino, hydroxy, dicarbonitrile Antimicrobial activity; enhanced polarity
899713-87-2 ~428.4 g/mol Difluorobenzyl, piperazine, fluorophenyl CNS-targeted design; metabolic stability
54939-43-4 ~541.3 g/mol Trifluoromethyl sulfonyl, diazenyl, nitro Sensor/dye applications; photostability

Research Findings and Implications

  • Target Selectivity: The pyrrolidine sulfonyl group may confer selectivity for sulfonyl-binding enzymes (e.g., proteases) over non-sulfonylated dihydropyridinones .
  • Synthetic Challenges: Unlike simpler acetamides (e.g., 899713-87-2), the dihydropyridinone core requires multi-step synthesis, as seen in methods for pyridin-2-one derivatives .

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